In-Depth Technical Guide to 7-(4-bromobutoxy)-quinoline-2(1H)-one: A Structural and Functional Analysis
In-Depth Technical Guide to 7-(4-bromobutoxy)-quinoline-2(1H)-one: A Structural and Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the synthesis, structure, and biological activity of 7-(4-bromobutoxy)-quinoline-2(1H)-one. This quinoline derivative serves as a key intermediate in the synthesis of pharmaceutical compounds, notably as a precursor to Aripiprazole, and exhibits inhibitory activity against monoamine oxidase A (MAO-A). This document details the experimental protocols for its synthesis and purification, presents a thorough structural characterization based on spectroscopic data, and explores its biological significance with a focus on the MAO-A signaling pathway.
Chemical and Physical Properties
7-(4-bromobutoxy)-quinoline-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. Its core structure consists of a quinoline-2(1H)-one moiety functionalized with a 4-bromobutoxy group at the 7-position.
| Property | Value |
| Molecular Formula | C₁₃H₁₄BrNO₂ |
| Molecular Weight | 296.16 g/mol |
| Appearance | Peachy Solid |
| CAS Number | 203395-59-9 |
Synthesis and Purification
The synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one is typically achieved through the alkylation of 7-hydroxyquinolin-2(1H)-one with 1,4-dibromobutane in the presence of a base. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis
Materials:
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7-Hydroxyquinolin-2(1H)-one
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1,4-dibromobutane
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Potassium hydroxide (KOH)
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Methanol
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Water
Procedure:
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To a suitable reaction vessel, add 7-hydroxyquinolin-2(1H)-one (90 g) and methanol. Stir the mixture for 15 minutes at 25-30°C.[1]
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Add potassium hydroxide (38 g) portion-wise over 15 minutes while maintaining the temperature at 25-30°C.[1]
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Add 1,4-dibromobutane (360 g) to the mixture.[1]
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Heat the reaction mixture to reflux and maintain for 14-15 hours.[1]
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After the reaction is complete, cool the mixture to 15-20°C, stir, and filter.[1]
-
Distill the filtrate to remove the solvent. Add methanol to the residue at 55-60°C and stir.[1]
-
Cool the mixture to 25-30°C and filter the solid.[1]
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For further purification, take the obtained solid in a mixture of methanol and water, heat to 60-65°C, and stir for 30 minutes.[1]
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Cool the mixture to 0-5°C and stir for 2 hours.[1]
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Filter the solid and dry to yield 72 g of 7-(4-bromobutoxy)quinoline-2(1H)-one.[1]
Experimental Workflow
Caption: Synthetic workflow for 7-(4-bromobutoxy)-quinoline-2(1H)-one.
Experimental Protocol: HPLC Purity Analysis
The following High-Performance Liquid Chromatography (HPLC) method, adapted from the analysis of the related compound 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, can be utilized to assess the purity of the final product.[2]
| Parameter | Specification |
| Column | Agilent Zorbax XDB C-18 (4.6 x 150 mm), 5µm |
| Flow Rate | 1.5 mL/minute |
| Detector | UV at 220 nm |
| Buffer Preparation | 0.2% (v/v) triethylamine in HPLC grade water |
| Mobile Phase A | Homogenous mixture of buffer and acetonitrile (95:5) |
Structural Analysis
The structural characterization of 7-(4-bromobutoxy)-quinoline-2(1H)-one is based on spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.57 (s, 1H), 7.77 (d, J = 9.4 Hz, 1H), 7.53 (d, J = 9.4 Hz, 1H), 6.83-6.69 (m, 2H), 6.27 (d, J = 9.6 Hz, 1H), 4.02 (t, J = 6.1 Hz, 2H), 3.59 (t, J = 6.6 Hz, 2H), 2.03-1.89 (m, 2H), 1.89-1.74 (m, 2H)[3] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.67, 160.72, 141.05, 140.44, 129.69, 118.97, 113.77, 111.19, 99.05, 67.28, 35.26, 29.46, 27.74[3] |
| ESI-MS | m/z 296 [M+H]⁺[3] |
Interpretation of Spectroscopic Data:
-
¹H NMR: The singlet at 11.57 ppm corresponds to the proton of the N-H group in the quinolinone ring. The aromatic protons are observed in the range of 6.27-7.77 ppm. The two triplets at 4.02 and 3.59 ppm are characteristic of the two methylene groups adjacent to the oxygen and bromine atoms, respectively. The multiplets at 2.03-1.89 and 1.89-1.74 ppm correspond to the other two methylene groups of the butoxy chain.
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¹³C NMR: The spectrum shows 13 distinct carbon signals, consistent with the molecular structure. The signal at 162.67 ppm is attributed to the carbonyl carbon of the quinolinone ring. The aromatic carbons appear in the range of 99.05-160.72 ppm. The signals for the butoxy chain carbons are observed at 67.28, 35.26, 29.46, and 27.74 ppm.
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ESI-MS: The electrospray ionization mass spectrum shows a peak at m/z 296, which corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.
Biological Activity and Signaling Pathway
7-(4-bromobutoxy)-quinoline-2(1H)-one has been identified as a weak inhibitor of monoamine oxidase A (MAO-A), with a reported IC₅₀ value of approximately 183 μM for a deuterated analog.[4] MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[5][6]
Monoamine Oxidase A (MAO-A) Signaling
The inhibition of MAO-A by compounds like 7-(4-bromobutoxy)-quinoline-2(1H)-one can have significant effects on neurochemical balance and cellular signaling. The catalytic activity of MAO-A not only breaks down neurotransmitters but also produces byproducts like hydrogen peroxide (H₂O₂), which can act as a signaling molecule and contribute to oxidative stress.[5][7]
MAO-A is also implicated in apoptotic signaling pathways. Studies have shown that MAO-A is a downstream effector of p38 kinase and Bcl-2, and acts upstream of caspase-3, a key executioner of apoptosis.[7] Inhibition of MAO-A has been shown to prevent apoptosis.[7]
References
- 1. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]
- 2. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 3. 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | 203395-59-9 [chemicalbook.com]
- 4. Buy 7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone [smolecule.com]
- 5. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase A - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
